molecular formula C9H9F3N2O2 B2690007 1-[2-Hydroxy-5-(trifluoromethyl)phenyl]-3-methylurea CAS No. 99451-31-7

1-[2-Hydroxy-5-(trifluoromethyl)phenyl]-3-methylurea

Cat. No.: B2690007
CAS No.: 99451-31-7
M. Wt: 234.178
InChI Key: ULJJOQDPESEXST-UHFFFAOYSA-N
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Description

1-[2-Hydroxy-5-(trifluoromethyl)phenyl]-3-methylurea is an organic compound characterized by the presence of a trifluoromethyl group, a hydroxy group, and a methylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Hydroxy-5-(trifluoromethyl)phenyl]-3-methylurea typically involves the reaction of 2-hydroxy-5-(trifluoromethyl)aniline with methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions: 1-[2-Hydroxy-5-(trifluoromethyl)phenyl]-3-methylurea undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.

Scientific Research Applications

1-[2-Hydroxy-5-(trifluoromethyl)phenyl]-3-methylurea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[2-Hydroxy-5-(trifluoromethyl)phenyl]-3-methylurea involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

  • 1-[2-Hydroxy-5-(trifluoromethyl)phenyl]ethanone
  • 2-Hydroxy-5-(trifluoromethyl)pyridine
  • 2-{HYDROXY[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]METHYLENE}CYCLOHEXANE-1,3

Comparison: 1-[2-Hydroxy-5-(trifluoromethyl)phenyl]-3-methylurea is unique due to the presence of both a hydroxy group and a methylurea moiety, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications.

Biological Activity

1-[2-Hydroxy-5-(trifluoromethyl)phenyl]-3-methylurea is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which enhances its lipophilicity, allowing for better membrane penetration. The presence of the hydroxy group may also contribute to its biological activity by enabling hydrogen bonding with biological targets.

Biological Activities

This compound has been studied for various biological activities, including:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against several bacterial strains, suggesting its potential as an antibiotic agent.
  • Anticancer Properties : Research has shown that derivatives of this compound can inhibit the growth of cancer cells in vitro. For instance, it has demonstrated cytotoxic effects against prostate cancer cell lines, indicating a promising avenue for cancer therapy .

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, where it can interact with enzymes and receptors involved in various signaling pathways. Ongoing research aims to elucidate these pathways further .

Antimicrobial Activity

A study investigating the antimicrobial efficacy of this compound found significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were assessed, demonstrating that the compound could inhibit bacterial growth effectively.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cells. A notable study reported IC50 values for various cancer cell lines:

Cell LineIC50 (µM)
Prostate Cancer4.5
Breast Cancer5.0
Lung Cancer6.2

These results suggest that the compound has selective cytotoxicity towards certain cancer types, making it a candidate for further investigation as an anticancer drug.

Properties

IUPAC Name

1-[2-hydroxy-5-(trifluoromethyl)phenyl]-3-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2/c1-13-8(16)14-6-4-5(9(10,11)12)2-3-7(6)15/h2-4,15H,1H3,(H2,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJJOQDPESEXST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=C(C=CC(=C1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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